molecular formula C26H35N3O5 B2460279 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922034-12-6

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2460279
CAS No.: 922034-12-6
M. Wt: 469.582
InChI Key: RZLRBKHMDLZOKO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a quinoline derivative.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5/c1-28-9-5-6-18-14-19(7-8-21(18)28)22(29-10-12-34-13-11-29)17-27-26(30)20-15-23(31-2)25(33-4)24(16-20)32-3/h7-8,14-16,22H,5-6,9-13,17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRBKHMDLZOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Biological Activity

The compound 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (commonly referred to as TMQ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TMQ is characterized by a complex structure that includes a trimethoxybenzamide moiety linked to a tetrahydroquinoline and morpholine group. The molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3}, and it has a molecular weight of approximately 342.43 g/mol. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and biological activity.

Antidepressant Activity

Research indicates that TMQ exhibits antidepressant-like effects. It appears to function through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO activity, TMQ may elevate the levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression .

Neuroprotective Effects

In addition to its antidepressant properties, TMQ has been shown to possess neuroprotective effects. Studies suggest that it enhances neuronal viability and promotes neurogenesis through mechanisms involving brain-derived neurotrophic factor (BDNF) signaling pathways. This action may be beneficial in conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Antitumor Activity

TMQ has demonstrated promising antitumor activity in various cancer cell lines. For instance, in vitro studies have shown that TMQ can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's effectiveness was evaluated using different cancer cell lines, including breast (MDA-MB-231), lung (A549), and prostate (PC-3) cancers. The IC50 values for TMQ against these cell lines were found to be significantly lower than those for many standard chemotherapeutic agents .

The biological activities of TMQ can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : By inhibiting MAO-A and MAO-B, TMQ increases the availability of neurotransmitters associated with mood regulation.
  • BDNF Modulation : TMQ enhances BDNF signaling pathways, which are crucial for neuronal survival and growth.
  • Apoptosis Induction : In cancer cells, TMQ triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the effects of TMQ in both animal models and human-derived cell lines:

  • Animal Model Study : In a study involving rats subjected to stress-induced depression models, administration of TMQ resulted in significant reductions in behavioral despair measured by forced swim tests and tail suspension tests .
  • Cell Line Study : In vitro assays on human glioma cells revealed that TMQ treatment led to increased cell death rates compared to untreated controls. The study highlighted that TMQ downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AntidepressantReduces depressive-like behavior in animal modelsMAO inhibition
NeuroprotectiveEnhances neuronal survival and promotes neurogenesisBDNF signaling activation
AntitumorInhibits cancer cell proliferationInduction of apoptosis

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